molecular formula C15H17ClN2O B3032436 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole CAS No. 1785761-02-5

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole

Cat. No.: B3032436
CAS No.: 1785761-02-5
M. Wt: 276.76
InChI Key: LJSQCUJIFSBJLP-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole is an organic compound that features a benzyl group substituted with a chlorine atom, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves the reaction of the oxazole intermediate with a piperidine derivative.

    Attachment of the 3-chlorobenzyl group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the oxazole-piperidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole or piperidine rings.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSQCUJIFSBJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209811
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-02-5
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 2
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 3
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 4
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 5
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 6
5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole

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